Chemical properties of b-D-Mannopyranosyl nitromethane
Chemical properties of b-D-Mannopyranosyl nitromethane
The Chemical and Pharmacological Profiling of β -D-Mannopyranosyl Nitromethane: A Precursor for Advanced C-Glycosides
Executive Overview
The development of stable carbohydrate mimetics is a cornerstone of modern glycobiology and drug discovery. β -D-Mannopyranosyl nitromethane (b-D-MNM) represents a highly specialized and versatile building block in this domain[1]. By replacing the highly labile anomeric oxygen of native mannose with a nitromethyl group, this compound serves as a premier precursor for the synthesis of C-glycosides[2].
Because the C-glycosidic bond is entirely resistant to enzymatic cleavage and chemical hydrolysis, derivatives synthesized from b-D-MNM exhibit exceptional in vivo stability[3]. This whitepaper dissects the physicochemical properties, structural reactivity, and step-by-step experimental methodologies required to leverage b-D-MNM in the synthesis of complex C-disaccharides and the development of potent glycosidase inhibitors.
Physicochemical Profiling
Understanding the baseline physical and chemical parameters of b-D-MNM is critical for predicting its solubility, reactivity, and behavior in organic synthesis. The quantitative data is summarized in the table below[1].
| Property | Value |
| Chemical Name | β -D-Mannopyranosyl nitromethane |
| Synonyms | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-galacto-heptitol; SS-D-Mannopyranosyl nitromethane |
| CAS Registry Number | 93302-92-2 |
| Molecular Formula | C₇H₁₃NO₇ |
| Molecular Weight | 223.18 g/mol |
| Compound Category | Heterocyclic Organic Compound / C-Glycoside Precursor |
| Key Functional Groups | Pyranose ring, Secondary/Primary Hydroxyls, Nitromethyl moiety |
Chemical Reactivity: The Nitromethyl Umpolung Strategy
The synthetic utility of b-D-MNM is fundamentally driven by the strong electron-withdrawing nature of the nitro group. In standard O-glycosylation, the anomeric carbon acts as an electrophile. However, the nitromethyl group induces an umpolung (polarity reversal) effect. The nitro group significantly enhances the acidity of the α -protons (analogous to the pKa≈10 of standard nitromethane), allowing for facile deprotonation by mild bases[4].
Upon deprotonation, b-D-MNM forms a highly stabilized nitronate anion . This anion acts as a "soft" carbon nucleophile that readily participates in carbon-carbon bond-forming reactions, most notably the Michael addition to electron-deficient alkenes (nitroolefins)[4].
For example, the nucleophilic attack of 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl-nitromethane onto a nitroalkene acceptor (such as 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol) yields a complex 1,3-dinitro adduct. This adduct can subsequently be regioselectively reduced to form a nitromethylene-linked C-(1 → 2)-disaccharide[4].
Fig 1: Michael addition pathway of b-D-MNM forming stable C-disaccharides.
Biomedical Applications: Glycomimetics & Enzyme Inhibition
The pharmacological value of b-D-MNM lies in its ability to generate biologically stable glycomimetics. Natural O-glycosides are highly susceptible to cleavage by glycosidases in vivo, severely limiting their therapeutic half-life. By substituting the anomeric oxygen with a carbon atom, the resulting C-glycosides become entirely resistant to enzymatic hydrolysis[3].
When these C-glycosides bind to the active site of target glycosidases or carbohydrate-binding proteins (lectins), they cannot be cleaved. Instead, they act as potent competitive inhibitors . This mechanism is the logical foundation for their deployment as antiviral agents (inhibiting viral surface glycoproteins from processing host glycans) and antitumor agents (disrupting tumor cell metastasis and angiogenesis pathways that rely on aberrant glycosylation)[1].
Fig 2: Mechanism of competitive glycosidase inhibition by b-D-MNM derived C-glycosides.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the self-validating workflows for synthesizing C-disaccharides from b-D-MNM and subsequently screening their biological activity.
Protocol 1: Synthesis of C-Disaccharides via Michael Addition
Causality Focus: Hydroxyl groups must be protected prior to the reaction to prevent unwanted side reactions (e.g., retro-aldol cleavage) under the basic conditions required for nitronate formation[4].
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Protection: React b-D-MNM with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetone to yield 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl-nitromethane.
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Nitronate Formation: Dissolve the protected b-D-MNM (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C. Rationale: DBU is a non-nucleophilic base that efficiently abstracts the α -proton without attacking the substrate.
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Michael Addition: Slowly introduce the nitroalkene acceptor (e.g., 1-nitro-D-arabino-hex-1-enitol derivative) (1.2 eq) to the reaction mixture. Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the nucleophile is consumed.
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Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and prevent retro-Michael reactions. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify the 1,3-dinitro adduct via flash column chromatography.
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Regioselective Reduction: Treat the purified adduct with a mild reducing agent (e.g., SnCl₂·2H₂O) to regioselectively reduce the primary nitromethyl group to an oxime, yielding the target C-(1 → 2)-disaccharide precursor[4].
Protocol 2: In Vitro Glycosidase Inhibition Screening
Causality Focus: Kinetic pre-incubation is required to allow the stable C-glycoside to establish a binding equilibrium within the enzyme's active site before the competitive natural substrate is introduced.
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Enzyme Preparation: Prepare a 0.1 U/mL solution of α -mannosidase in a 50 mM sodium acetate buffer (pH 5.0).
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Inhibitor Pre-incubation: Add varying concentrations of the b-D-MNM derived C-glycoside (1 nM to 100 μM) to the enzyme solution. Incubate at 37 °C for 15 minutes to establish competitive binding equilibrium.
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Substrate Addition: Introduce the chromogenic substrate, p-nitrophenyl- α -D-mannopyranoside (2 mM final concentration).
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Spectrophotometric Measurement: Incubate for exactly 30 minutes at 37 °C. Quench the reaction by adding 0.5 M Na₂CO₃ (which also develops the color of the released p-nitrophenolate). Read the absorbance at 405 nm using a microplate reader.
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Data Analysis: Calculate the IC₅₀ by plotting the percentage of residual enzyme activity against the log concentration of the C-glycoside inhibitor.
Conclusion
β -D-Mannopyranosyl nitromethane is far more than a simple carbohydrate derivative; it is a strategic lynchpin in the synthesis of advanced glycomimetics. By exploiting the unique umpolung reactivity of its nitromethyl group, synthetic chemists can construct highly complex, enzymatically resistant C-glycosides. As the demand for stable carbohydrate-based therapeutics grows—particularly in the fields of oncology and virology—the mastery of b-D-MNM chemistry remains an essential capability for modern drug development professionals.
References
- Title: nitromethane suppliers USA: Beta-D-mannopyranosyl nitromethane | Source: americanchemicalsuppliers.
- Title: Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results | Source: researchgate.
- Title: A Novel Stereospecific Synthesis of Glycosyl Cyanides from 1,2-O-Sulfinyl Derivatives | Source: researchgate.
- Title: Recent advances in the construction of quaternary pseudoanomeric centers in gem-C,C-glycosides: from zaragozic acids to remdesivir | Source: rsc.
Sources
- 1. nitromethane suppliers USA [americanchemicalsuppliers.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the construction of quaternary pseudoanomeric centers in gem-C , C -glycosides: from zaragozic acids to remdesivir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01151E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
